2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole
Overview
Description
2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole is a complex organic compound featuring a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methyl group and a trityl-protected imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole typically involves multiple steps, starting with the preparation of the trifluoromethylcyclopropyl intermediate. This intermediate can be synthesized through radical trifluoromethylation of cyclopropyl precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and automated systems for the subsequent coupling reactions to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring and the trifluoromethylcyclopropyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the imidazole ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted imidazoles and cyclopropyl derivatives, such as:
- 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole
- 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-benzyl-1H-imidazole
Uniqueness
What sets 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1-trityl-1H-imidazole apart is the combination of the trifluoromethyl group, the cyclopropyl ring, and the trityl-protected imidazole ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
2-methyl-4-[[1-(trifluoromethyl)cyclopropyl]methyl]-1-tritylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N2/c1-21-32-25(19-26(17-18-26)28(29,30)31)20-33(21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-16,20H,17-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJYRPLNYDFZCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5(CC5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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